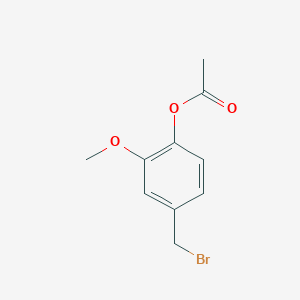

4-Acetoxy-3-methoxybenzyl bromide

Beschreibung

4-Acetoxy-3-methoxybenzyl bromide is an aromatic brominated compound featuring a benzyl bromide core substituted with acetoxy (AcO-) and methoxy (MeO-) groups at the 4- and 3-positions, respectively. The acetoxy group (an ester) and methoxy group (an ether) confer distinct electronic and steric properties, influencing reactivity and applications.

Benzyl bromides are widely used as alkylating agents in organic synthesis, pharmaceuticals, and materials science. The substituents on the aromatic ring modulate solubility, stability, and reactivity. For example, the electron-withdrawing acetoxy group may enhance the electrophilicity of the benzyl bromide, while the methoxy group (electron-donating) could direct electrophilic substitution reactions .

Eigenschaften

IUPAC Name |

[4-(bromomethyl)-2-methoxyphenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-7(12)14-9-4-3-8(6-11)5-10(9)13-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIXBVJFEDYNAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)CBr)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-3-methoxybenzyl bromide typically involves the bromination of 4-acetoxy-3-methoxybenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction conditions usually involve refluxing the alcohol with the brominating agent in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of 4-Acetoxy-3-methoxybenzyl bromide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetoxy-3-methoxybenzyl bromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include alcohols and hydrocarbons.

Wissenschaftliche Forschungsanwendungen

4-Acetoxy-3-methoxybenzyl bromide has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Material Science: It is employed in the preparation of polymers and other advanced materials.

Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a building block for drug development.

Wirkmechanismus

The mechanism of action of 4-Acetoxy-3-methoxybenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The acetoxy and methoxy groups on the benzene ring can also influence the reactivity and selectivity of the compound in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-acetoxy-3-methoxybenzyl bromide with key analogs from the evidence:

Key Observations:

Substituent Position and Electronic Effects :

- In 3-acetoxy-4-methoxybenzoic acid (), the acetoxy and methoxy groups are reversed compared to the target compound. This positional swap alters electronic effects: the 4-methoxy group donates electrons via resonance, while the 3-acetoxy group withdraws electrons, influencing acidity and reactivity in esterification/amidation reactions.

- The target compound’s 4-acetoxy group (electron-withdrawing) enhances the electrophilicity of the benzyl bromide, favoring SN2 alkylation reactions .

Bromine Placement and Reactivity :

- 4-(Benzyloxy)-3-methoxyphenacyl bromide () features bromine on a ketone (phenacyl group), making it reactive in nucleophilic acyl substitutions (e.g., forming amines or thiol derivatives). In contrast, the benzyl bromide in the target compound is more suited for alkylation of nucleophiles (e.g., amines, thiols).

- 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde () contains a bromomethyl group on a benzyloxy side chain. This structure allows dual reactivity: the aldehyde participates in condensation reactions, while the bromomethyl group enables further functionalization.

The target compound’s ester and ether groups may improve solubility for drug delivery systems. Phenacyl bromides (e.g., ) are used in photolabile protecting groups, whereas benzyl bromides (target compound) are common in polymer crosslinking.

Stability and Handling Considerations

- Brominated aromatics like the target compound are moisture-sensitive and typically stored under inert conditions.

- Methyl bromide (), though structurally distinct, underscores the toxicity of volatile bromides. Proper handling (e.g., fume hoods, PPE) is critical for all brominated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.